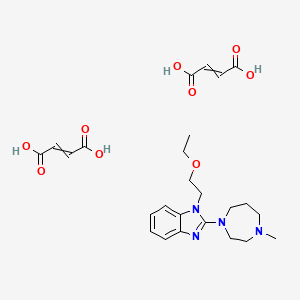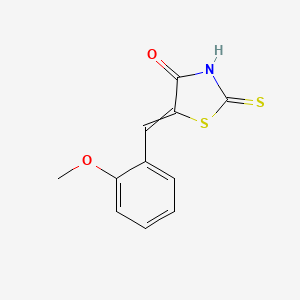![molecular formula C14H11F3N4O4 B12455692 N-Methyl-N-[6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12455692.png)
N-Methyl-N-[6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-[6-(3-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycin ist eine komplexe organische Verbindung, die zur Klasse der Pyrimidine gehört. Pyrimidine sind heterozyklische aromatische organische Verbindungen, die Pyridinen ähneln und in der Natur weit verbreitet sind, unter anderem in DNA und RNA.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-Methyl-N-[6-(3-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycin umfasst in der Regel mehrere Schritte, darunter die Bildung des Pyrimidinrings, die Einführung der Nitrophenyl- und Trifluormethylgruppen und schließlich die Anlagerung der Glycin-Einheit. Ein gängiges Verfahren zur Synthese von Pyrimidinderivaten ist die Suzuki-Miyaura-Kupplungsreaktion, bei der Borreagenzien mit halogenierten Pyrimidinen unter Palladiumkatalyse umgesetzt werden .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die großtechnische Anwendung der Suzuki-Miyaura-Kupplungsreaktion umfassen, gefolgt von der Reinigung und Isolierung des gewünschten Produkts. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten, wobei häufig spezielle Geräte und Reagenzien eingesetzt werden, um den Prozess zu erleichtern.
Analyse Chemischer Reaktionen
Reaktionstypen
N-Methyl-N-[6-(3-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Nitrophenylgruppe kann oxidiert werden, um Nitroverbindungen zu bilden.
Reduktion: Die Nitrophenylgruppe kann unter geeigneten Bedingungen zu einer Aminogruppe reduziert werden.
Substitution: Die Trifluormethylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Wasserstoffgas (H₂) mit einem Palladiumkatalysator (Pd/C) oder Natriumborhydrid (NaBH₄) werden typischerweise verwendet.
Substitution: Nukleophile wie Amine oder Thiole können in Substitutionsreaktionen eingesetzt werden.
Hauptprodukte
Oxidation: Nitroverbindungen der Verbindung.
Reduktion: Aminoverbindungen der Verbindung.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-[6-(3-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycin hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine möglichen Wechselwirkungen mit biologischen Makromolekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich Antikrebs- und antimikrobieller Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-Methyl-N-[6-(3-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Nitrophenyl- und Trifluormethylgruppen tragen zu seiner Bindungsaffinität und Spezifität gegenüber bestimmten Enzymen oder Rezeptoren bei. Die Glycin-Einheit kann seinen Transport und die Aufnahme in biologischen Systemen erleichtern. Es sind detaillierte Untersuchungen erforderlich, um die genauen molekularen Zielstrukturen und Signalwege zu klären, die beteiligt sind .
Wirkmechanismus
The mechanism of action of N-Methyl-N-[6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with specific molecular targets and pathways. The nitrophenyl and trifluoromethyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The glycine moiety may facilitate its transport and uptake in biological systems. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Imatinib: Ein Pyrimidin-basiertes Medikament zur Behandlung von Leukämie.
Dasatinib: Ein weiteres Pyrimidin-basiertes Medikament mit Antikrebs-Eigenschaften.
Nilotinib: Ein Pyrimidinderivat, das in der Krebstherapie eingesetzt wird.
Einzigartigkeit
N-Methyl-N-[6-(3-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycin ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Seine Trifluormethylgruppe erhöht seine Stabilität und Lipophilie, während die Nitrophenylgruppe zu seiner Reaktivität und möglichen biologischen Aktivität beiträgt.
Eigenschaften
Molekularformel |
C14H11F3N4O4 |
|---|---|
Molekulargewicht |
356.26 g/mol |
IUPAC-Name |
2-[methyl-[4-(3-nitrophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C14H11F3N4O4/c1-20(7-12(22)23)13-18-10(6-11(19-13)14(15,16)17)8-3-2-4-9(5-8)21(24)25/h2-6H,7H2,1H3,(H,22,23) |
InChI-Schlüssel |
IEABMLHUASBUAS-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Chlorobenzyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one](/img/structure/B12455622.png)
![2-[(E)-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-[(E)-(4-chlorophenyl)diazenyl]phenol](/img/structure/B12455626.png)
![4-oxo-4-(2-{4-oxo-4-[(pyridin-2-ylmethyl)amino]butanoyl}hydrazinyl)-N,N-diphenylbutanamide](/img/structure/B12455637.png)
![N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]-2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B12455645.png)
![4-[(1E)-1-cyano-2-{4-[(2-hydroxyethyl)(methyl)amino]phenyl}eth-1-en-1-yl]benzonitrile](/img/structure/B12455652.png)


![N-(3-{[(2-nitrophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B12455662.png)

![4-bromo-N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]benzenesulfonamide](/img/structure/B12455670.png)

![7-tert-butyl-2-[3-ethoxy-4-(3-phenoxypropoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12455682.png)
![Ethyl 6-amino-5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12455690.png)
![9-[2-(prop-2-yn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B12455691.png)
